N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinoethyl group, a phenylsulfonyl group, and an indole moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the indole reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Morpholinoethyl Group: The final step involves the reaction of the sulfonylated indole with 2-chloro-N-(2-morpholinoethyl)acetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or morpholinoethyl groups.
Reduction: Reduced forms of the phenylsulfonyl or indole groups.
Substitution: Substituted derivatives at the morpholinoethyl group.
Scientific Research Applications
N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide: shares structural similarities with other indole derivatives and sulfonyl-containing compounds.
This compound: can be compared to compounds like sulindac, which also contains a sulfonyl group and exhibits anti-inflammatory properties.
Uniqueness
- The unique combination of the morpholinoethyl, phenylsulfonyl, and indole groups in this compound contributes to its distinct chemical reactivity and biological activity.
- Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-22(23-10-11-24-12-14-29-15-13-24)17-25-16-21(19-8-4-5-9-20(19)25)30(27,28)18-6-2-1-3-7-18/h1-9,16H,10-15,17H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOAUPFRKFPTCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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